molecular formula C6H13ClFNO B1447695 6-Fluoro-6-methyl-1,4-oxazepane hydrochloride CAS No. 1823319-59-0

6-Fluoro-6-methyl-1,4-oxazepane hydrochloride

Cat. No. B1447695
M. Wt: 169.62 g/mol
InChI Key: ITEKRIJBOPUDFU-UHFFFAOYSA-N
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Description

6-Fluoro-6-methyl-1,4-oxazepane hydrochloride is a chemical compound with the molecular formula C6H13ClFNO . It has a molecular weight of 169.62 g/mol. This compound is used in various scientific experiments due to its unique properties.


Molecular Structure Analysis

The InChI code for 6-Fluoro-6-methyl-1,4-oxazepane is 1S/C6H12FNO/c1-6(7)4-8-2-3-9-5-6/h8H,2-5H2,1H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

6-Fluoro-6-methyl-1,4-oxazepane hydrochloride is a liquid at room temperature . The compound should be stored at a temperature between 2-8°C .

Scientific Research Applications

  • Scientific Field: Material Science

    • Application Summary : “6-Fluoro-6-methyl-1,4-oxazepane hydrochloride” is a chemical compound with the CAS Number: 1783509-43-2 . It’s used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .
  • Scientific Field: Polymer Chemistry

    • Application Summary : Fluorinated monomers, building blocks, oligomers and polymers, including “6-Fluoro-6-methyl-1,4-oxazepane hydrochloride”, have industrial production and some of their applications are in low surface energy coatings .
    • Results or Outcomes : The unique properties of fluoropolymers are due to the polymer backbone being formed by strong carbon–carbon bonds and extremely stable carbon–fluorine bonds . These properties improve service temperatures and reduce flammability, provide non-stick properties/anti-adhesiveness, low coefficient of friction, self-lubricating effects and lower solubility in hydrocarbons, and excellent electrical and optical properties resulting in low high-frequency-loss rates and low refractive indices .

Safety And Hazards

The safety information for 6-Fluoro-6-methyl-1,4-oxazepane includes several hazard statements: H226, H302, H314, H335 . These indicate that the compound is flammable (H226), harmful if swallowed (H302), causes severe skin burns and eye damage (H314), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling (P264) .

properties

IUPAC Name

6-fluoro-6-methyl-1,4-oxazepane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12FNO.ClH/c1-6(7)4-8-2-3-9-5-6;/h8H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITEKRIJBOPUDFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCCOC1)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-6-methyl-1,4-oxazepane hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Fluoro-6-methyl-1,4-oxazepane hydrochloride
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6-Fluoro-6-methyl-1,4-oxazepane hydrochloride
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6-Fluoro-6-methyl-1,4-oxazepane hydrochloride
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Reactant of Route 5
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Reactant of Route 6
6-Fluoro-6-methyl-1,4-oxazepane hydrochloride

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